molecular formula C17H15NO B11861384 N-(3,4-Dihydronaphthalen-1-yl)benzamide CAS No. 920743-00-6

N-(3,4-Dihydronaphthalen-1-yl)benzamide

Cat. No.: B11861384
CAS No.: 920743-00-6
M. Wt: 249.31 g/mol
InChI Key: MVIIQEYITFIEIX-UHFFFAOYSA-N
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Description

N-(3,4-Dihydronaphthalen-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research. While direct literature on this specific molecule is emerging, it shares a core structural motif with a class of benzohydrazide derivatives that have demonstrated potent activity as androgen receptor antagonists . Research on these analogous compounds has shown promising in vitro cytotoxic effects against human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (PC-3) models . The proposed mechanism of action for related compounds involves binding to the ligand-binding domain of the androgen receptor, thereby inhibiting its activation and subsequently inducing apoptosis (programmed cell death) in cancer cells . This targeted mechanism is a critical area of investigation for developing new therapies for castration-resistant prostate cancer. Further studies involving molecular docking and dynamics simulations suggest that these compounds exhibit stable interactions with the target protein, which is essential for their biological activity . This compound is intended for research purposes only, specifically for in vitro studies to further elucidate its potential anti-proliferative properties, mechanism of action, and structure-activity relationships. It is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920743-00-6

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

N-(3,4-dihydronaphthalen-1-yl)benzamide

InChI

InChI=1S/C17H15NO/c19-17(14-8-2-1-3-9-14)18-16-12-6-10-13-7-4-5-11-15(13)16/h1-5,7-9,11-12H,6,10H2,(H,18,19)

InChI Key

MVIIQEYITFIEIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for N 3,4 Dihydronaphthalen 1 Yl Benzamide and Its Structural Analogues

Established Synthetic Pathways for the Benzamide (B126) Linkage Formation

The formation of the amide bond between a dihydronaphthalene-derived amine and a benzoic acid derivative is a critical step in the synthesis of the target compound. This is typically achieved through standard acylation and amidation reactions.

Acylation Reactions Involving Dihydronaphthalene-Derived Amines

A primary method for forming the benzamide linkage is the acylation of a dihydronaphthalene-derived amine, such as 1-amino-3,4-dihydronaphthalene. This reaction generally involves treating the amine with a benzoyl halide, most commonly benzoyl chloride, often in the presence of a base to neutralize the hydrogen halide byproduct. The reaction can be carried out in a suitable solvent like 1,4-dioxan. cyberleninka.ru For instance, the benzoylation of aromatic amines has been successfully achieved by refluxing the amine with benzoyl chloride in 1,4-dioxan. cyberleninka.ru

Another approach involves the in-situ formation of the amine from a precursor. For example, 2-amino-1,4-naphthoquinone can be treated with sodium hydride and then with benzoyl chloride to yield N-(1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide. nih.gov This highlights that the dihydronaphthalene core can be in different oxidation states and still undergo acylation.

Amidation Strategies and Coupling Reagents

Modern amidation strategies often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amine, particularly when dealing with less reactive substrates. hepatochem.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.com Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU) are also highly efficient coupling reagents that promote rapid amide bond formation with minimal byproducts. hepatochem.comluxembourg-bio.com For electron-deficient amines, a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N-dimethylaminopyridine (DMAP), and a catalytic amount of HOBt has proven effective. nih.gov The choice of coupling reagent and reaction conditions is crucial and is often optimized based on the specific substrates being used. nih.gov

Coupling Reagent ClassExamplesAdditivesKey Features
CarbodiimidesDCC, DIC, EDCHOBt, DMAPBroadly applicable, though may require additives to suppress side reactions. luxembourg-bio.comnih.gov
Phosphonium SaltsPyBOP, PyAOP-High efficiency, less reactive towards the amine component. hepatochem.comluxembourg-bio.com
Aminium/Uronium SaltsHATU, HBTUDIPEAFast reaction times, low racemization. nih.govresearchgate.net

Synthesis of Dihydronaphthalene Core Precursors

Approaches to 3,4-Dihydronaphthalen-1-one and 3,4-Dihydronaphthalen-2-one Derivatives

3,4-Dihydronaphthalen-1(2H)-one (α-tetralone) and its derivatives are common precursors. A variety of synthetic methods are available for their preparation:

Intramolecular Friedel-Crafts Acylation: This classic method involves the cyclization of arylalkyl acid chlorides, often promoted by a Lewis acid or, in some cases, by strong protic acids like 1,1,1,3,3,3-hexafluoro-2-propanol. organic-chemistry.org

Photocatalytic Annulation-Carbohalogenation: A modern approach utilizes the photocatalytic reaction of 1,7-enynes with alkyl halides to produce functionalized 3,4-dihydronaphthalen-1(2H)-ones. researchgate.net

Rhodium-Catalyzed Hydroacylation: Enantioselective synthesis of 3,4-dihydronaphthalen-1(2H)-ones can be achieved through the hydroacylation of ortho-allylbenzaldehydes catalyzed by a rhodium complex. organic-chemistry.org

Alkylation of Hydroxytetralones: Substituted tetralones can be synthesized by the alkylation of hydroxytetralones. For example, 6-hydroxy-1-tetralone (B47845) can be reacted with an arylalkyl bromide in the presence of potassium carbonate in acetone (B3395972) to yield the corresponding ether derivative. chemicalbook.com

3,4-Dihydronaphthalen-2(1H)-one (β-tetralone) derivatives are also valuable intermediates. Their synthesis can be achieved through various transition-metal-catalyzed reactions, including those involving carbon-carbon bond activation. researchgate.net

Formation of Substituted Aminonaphthalenes

The amine functionality on the dihydronaphthalene ring is often introduced from a ketone precursor. A common method is reductive amination , where the corresponding tetralone is reacted with an ammonia (B1221849) source or a primary amine in the presence of a reducing agent.

Alternatively, highly substituted 1-aminonaphthalenes can be synthesized from benzaldehydes. This method involves a stereoselective Horner-Wadsworth-Emmons olefination to form (E)-benzylidenesuccinonitrile precursors, which then undergo a Brønsted acid-catalyzed cyclization. nih.gov Another route involves the base-induced transformation of 1-naphthylmethylamines into 1,4-dihydronaphthalene-1-carbonitriles, which can be further functionalized. nih.govacs.org

Derivatization Strategies for Enhancing Biological Activity

Derivatization of the core N-(3,4-dihydronaphthalen-1-yl)benzamide structure is a common strategy to modulate its physicochemical properties and enhance its biological activity. Modifications can be made to both the dihydronaphthalene ring and the benzamide moiety.

Studies on related benzamide derivatives have shown that the introduction of various substituents can significantly impact their biological profiles, including antitumor and antimicrobial activities. researchgate.netnanobioletters.comfrontiersin.org For example, the synthesis of N-substituted benzamide derivatives based on the structure of the HDAC inhibitor Entinostat (MS-275) has yielded compounds with potent anti-proliferative activity against several cancer cell lines. researchgate.net

In the context of dihydronaphthalene-based compounds, derivatization has been explored to develop potent inhibitors of tubulin polymerization with anticancer properties. nih.gov For instance, analogues of combretastatin (B1194345) A-4 with a dihydronaphthalene scaffold have shown significant cytotoxic effects. nih.gov The introduction of substituents on the dihydronaphthalene ring, such as methoxy (B1213986) and hydroxyl groups, and modifications of the pendant aryl ring are key strategies in these studies. nih.gov

Modification of the Phenyl Substituent on the Benzamide Moiety

The functionalization of the phenyl ring on the benzamide portion is a common strategy to modulate the electronic and steric properties of the molecule. This is generally achieved by reacting the parent amine, such as 1-amino-3,4-dihydronaphthalene, with a variety of substituted benzoyl chlorides or benzoic acids.

A general procedure involves dissolving the aminodihydronaphthalene precursor in a suitable solvent like dichloromethane, often in the presence of a base such as triethylamine (B128534) to act as an acid scavenger. nih.gov The desired benzoyl chloride is then added, and the reaction is stirred until completion, often requiring reflux. nih.gov Alternatively, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yl)oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate amide bond formation from the corresponding benzoic acid. mdpi.com

Research has demonstrated the synthesis of analogues with various substituents on the phenyl ring. For instance, in a study aimed at developing anticancer agents, a 3,4,5-trimethoxyphenyl moiety was successfully coupled to a dihydronaphthalene scaffold. nih.gov This was achieved by reacting the corresponding amine with 3,4,5-trimethoxybenzoyl chloride. Other studies, while not on the exact dihydronaphthalene scaffold, highlight the synthesis of benzamides with chloro, piperidinyl, and morpholinyl substituents, which are readily applicable methodologies. researchgate.net The synthesis of 4-(aminomethyl)benzamide (B1271630) derivatives also shows the introduction of trifluoromethylbenzene groups onto the amide moiety, demonstrating the versatility of these synthetic approaches. nih.gov

Substituent on Phenyl RingExample PrecursorGeneral MethodReference3,4,5-Trimethoxy3,4,5-Trimethoxybenzoyl chlorideAcylation of an amino-dihydronaphthalene derivative.nih.gov4-Chloro4-Chlorobenzoyl chlorideAcylation of an amine in the presence of a base.researchgate.net4-(Trifluoromethyl)4-(Trifluoromethyl)benzoyl chlorideCoupling with the corresponding amine to form the amide bond.nih.govNone (Unsubstituted Phenyl)Benzoyl chlorideReaction with 1-naphthylamine (B1663977) and triethylamine in dichloromethane.nih.gov

Structural Diversification of the Dihydronaphthalene Ring System

Modifying the dihydronaphthalene ring itself offers another avenue for creating structural analogues. These modifications can involve introducing substituents at various positions on the aromatic or the saturated part of the ring system. Such changes can influence the molecule's conformation and its interactions with biological targets.

Synthetic strategies often begin with a substituted tetralone, which serves as a versatile starting material. For example, 6-methoxy-1-tetralone (B92454) can be brominated using N-bromosuccinimide (NBS) and sulfuric acid to yield 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov This bromo-tetralone can then be used in subsequent steps to build the final benzamide structure.

Hydroxyl groups can also be introduced. The synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one has been reported starting from 2-methoxy-5-oxo-5,6,7,8-tetrahydronaphthalen-1-yl acetate (B1210297), which is treated with potassium carbonate in methanol (B129727) and water. nih.gov This hydroxylated intermediate can then be carried forward. The hydroxyl group itself can be further modified, for instance, by protection with a tert-butyldimethylsilyl (TBS) group using TBSCl, triethylamine, and DMAP, providing a handle for further selective reactions. nih.gov These substituted dihydronaphthalene ketones are key intermediates that can be converted to the corresponding amines before coupling with a benzoyl moiety.

Dihydronaphthalene ModificationKey IntermediateSynthetic MethodReference5-Bromo-6-methoxy5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneBromination of 6-methoxy-1-tetralone with NBS/H₂SO₄.nih.gov5-Hydroxy-6-methoxy5-Hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneHydrolysis of an acetate precursor with K₂CO₃.nih.gov5-((tert-Butyldimethylsilyl)oxy)-6-methoxy5-((tert-Butyldimethylsilyl)oxy)-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneProtection of the corresponding hydroxyl group with TBSCl.nih.gov1,4-DioxoN-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamideBisacylation of 2-amino-1,4-naphthoquinone with benzoyl chloride.nih.gov

Introduction of Heterocyclic Moieties onto the Naphthalene (B1677914) Scaffold

Incorporating heterocyclic rings into the naphthalene framework represents a significant structural diversification, as heterocycles are privileged scaffolds in medicinal chemistry known for forming key interactions with biological targets. nih.govnih.gov This strategy involves synthesizing hybrid molecules where the naphthalene core is fused or substituted with various heterocyclic systems like pyrazole, pyran, pyridine, or triazepine.

One effective approach involves tandem reactions starting from a functionalized naphthalene derivative. For example, novel naphthalene-heterocycle hybrids have been synthesized from 3-formyl-4H-benzo[h]chromen-4-one. nih.govrsc.org This starting material reacts with different nucleophilic reagents to build the desired heterocyclic ring. Reaction with cyanoacetanilides can yield nicotinonitrile derivatives attached to the naphthalene system. nih.gov

Similarly, reacting the formylchromone (B10848765) with cyanoacetic acid hydrazide can lead to the formation of pyran or pyrazolopyridine moieties, depending on the reaction conditions. nih.gov The use of acetic acid as a solvent can promote γ-pyrone ring opening to afford a naphthyl pyrazolopyridine. nih.gov These synthetic routes demonstrate the feasibility of constructing complex, multi-ring systems that combine the structural features of naphthalene with a diverse range of heterocycles, leading to novel chemical entities. nih.govrsc.org

Introduced HeterocycleStarting MaterialSynthetic StrategyReferenceNicotinonitrile3-Formyl-4H-benzo[h]chromen-4-oneTandem reaction with various cyanoacetanilides.nih.govPyran3-Formyl-4H-benzo[h]chromen-4-oneReaction with cyanoacetic acid hydrazide in ethanol.nih.govPyrazolopyridine3-Formyl-4H-benzo[h]chromen-4-oneReaction with cyanoacetic acid hydrazide in acetic acid.nih.govPyrazole3-Formyl-4H-benzo[h]chromen-4-oneTandem reactions with various nucleophilic reagents.rsc.org

Advanced Structural Characterization and Spectroscopic Analysis of N 3,4 Dihydronaphthalen 1 Yl Benzamide

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the identity and elucidating the detailed structure of N-(3,4-Dihydronaphthalen-1-yl)benzamide. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides insight into the molecule's fragmentation pathways.

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in this compound can be achieved.

¹H NMR Spectroscopy: The proton spectrum would exhibit distinct signals for the amide proton (N-H), the aromatic protons of the benzoyl group, and the protons of the dihydronaphthalene system. The amide proton is expected to appear as a broad singlet in the downfield region (typically δ 8.0-9.0 ppm). The aromatic protons of the benzoyl group would appear in the range of δ 7.4-7.9 ppm. The protons on the dihydronaphthalene ring would have characteristic shifts: the vinylic proton adjacent to the nitrogen would be downfield, while the aliphatic protons at the C3 and C4 positions would appear as multiplets in the upfield region (δ 2.0-3.0 ppm).

¹³C NMR Spectroscopy: The carbon spectrum would complement the proton data. The carbonyl carbon (C=O) of the amide is a key indicator, appearing significantly downfield (δ 165-170 ppm). The aromatic carbons of both the benzoyl and naphthalene (B1677914) rings would resonate in the typical aromatic region (δ 120-140 ppm). The aliphatic carbons (C3 and C4) of the dihydronaphthalene moiety would be found in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds like benzamide (B126) and various naphthalenes.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Amide (N-H)8.0 - 9.0 (broad singlet)-
Amide (C=O)-166.0
Benzoyl (Ar-H)7.4 - 7.9 (multiplets)127.0 - 135.0
Dihydronaphthalene (Ar-H)7.1 - 7.5 (multiplets)125.0 - 138.0
Dihydronaphthalene (Vinyl-H)6.5 - 7.0 (triplet)115.0 - 125.0
Dihydronaphthalene (CH₂)2.2 - 2.9 (multiplets)22.0 - 28.0

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key functional groups are the secondary amide and the aromatic rings.

The IR spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration, typically appearing around 1650-1680 cm⁻¹. Another characteristic absorption is the N-H stretch of the secondary amide, which is expected in the region of 3300-3500 cm⁻¹. The presence of aromatic C-H bonds would be confirmed by stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. researchgate.netripublication.comresearchgate.netchemicalbook.com

Predicted Characteristic IR Absorption Bands Based on data from analogous benzamide compounds. asianpubs.orgmdpi.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
N-H StretchSecondary Amide3300 - 3500
C-H Stretch (Aromatic)Aryl C-H3000 - 3100
C-H Stretch (Aliphatic)Alkyl C-H2850 - 2960
C=O Stretch (Amide I)Amide Carbonyl1650 - 1680
N-H Bend (Amide II)Amide N-H1510 - 1550
C=C StretchAromatic Ring1450 - 1600

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₇H₁₅NO), the calculated molecular weight is approximately 249.31 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 249.

Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to two primary fragment ions: the benzoyl cation (C₆H₅CO⁺) at m/z = 105, and the 3,4-dihydronaphthalen-1-amine cation (C₁₀H₁₀N⁺) at m/z = 144. Further fragmentation of the benzoyl cation can produce the phenyl cation (C₆H₅⁺) at m/z = 77. nist.gov The fragmentation of the dihydronaphthalene portion could also produce characteristic ions.

Crystallographic Studies for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as N-(naphthalen-1-yl)benzamide and N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide, allows for a detailed prediction of its solid-state conformation. nih.govnih.gov

A crucial feature of the crystal structure of amides is the formation of hydrogen bonds. In this compound, the amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor.

It is highly probable that the primary intermolecular interaction governing the crystal packing is a classic N—H···O hydrogen bond. nih.gov This interaction would link adjacent molecules together, often forming infinite chains or dimeric pairs. In the crystal structure of N-(naphthalen-1-yl)benzamide, for instance, molecules are linked into chains via these N—H···O bonds. nih.gov In addition to these strong hydrogen bonds, weaker C—H···O or C—H···π interactions may also be present, further stabilizing the three-dimensional crystal lattice. nih.gov The specific geometry of these hydrogen bonds (bond distances and angles) would be precisely determined by the X-ray diffraction experiment.

Predicted Crystallographic and Hydrogen Bonding Parameters Based on data from N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide and N-(naphthalen-1-yl)benzamide. nih.govnih.gov

Parameter Description Expected Value / Feature
Crystal SystemThe symmetry of the unit cell.Likely Monoclinic or Orthorhombic
Space GroupThe specific symmetry group of the crystal.Centrosymmetric (e.g., P2₁/c)
Primary InteractionThe dominant intermolecular force.N—H···O Hydrogen Bond
H-Bond GeometryDistance and angle of the hydrogen bond.D···A distance: ~2.8-3.1 Å; D-H···A angle: >150°
Supramolecular MotifThe extended structure formed by interactions.Infinite chains or ribbons along a crystal axis.

Examination of π-π Stacking Interactions and Other Non-Covalent Forces

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. In the case of this compound, the arrangement of molecules in the crystal lattice is governed by a combination of hydrogen bonds and van der Waals forces, including π-π stacking and dispersion interactions. While specific crystallographic data for the title compound is not extensively detailed in the surveyed literature, a thorough analysis of closely related structures provides significant insights into the nature and hierarchy of these intermolecular forces.

Detailed studies on various benzamide derivatives reveal that the crystal packing is often dominated by the interplay between strong hydrogen bonds and weaker, but cumulatively significant, π-π stacking interactions. researchgate.net The amide functionality provides a robust N-H donor and a C=O acceptor, leading to the formation of strong N—H···O hydrogen bonds. These interactions are a recurring motif in the crystal structures of benzamides and typically organize the molecules into chains or dimers. nih.goveurjchem.com

For instance, in the crystal structure of N-(3,4-Dimethyl-phenyl)benzamide, molecules are packed into column-like structures primarily through N—H⋯O hydrogen bonds. eurjchem.com Similarly, analysis of other aryl amides demonstrates that conformational changes from the gas-phase structure often occur to optimize N—H⋯O hydrogen bonding and aryl ring π-stacking within the crystal lattice. nih.gov

To quantify the various intermolecular contacts, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of the different types of interactions that contribute to the crystal packing. For the aforementioned benzohydrazide (B10538) derivative, Hirshfeld analysis reveals the percentage contributions of the most significant intermolecular contacts. nih.gov

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Closely Related Dihydronaphthalene Derivative. nih.gov

Interaction TypeContribution (%)
H···H45.7
C···H/H···C20.2
Cl···H/H···Cl11.3
O···H/H···O9.4
C···C6.4
C···N/N···C3.4

The data clearly indicates that non-specific H···H contacts, representing van der Waals forces and dispersion, make up the largest contribution to the crystal packing. nih.gov The significant C···H/H···C contacts are indicative of C—H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring. The O···H/H···O contacts, at 9.4%, quantify the crucial role of hydrogen bonding. nih.gov

Biological Evaluation and Mechanistic Investigations of N 3,4 Dihydronaphthalen 1 Yl Benzamide Analogues in Vitro and Preclinical Research

Cellular Mechanisms of Action in Research Models

The primary cytotoxic effects of analogues of N-(3,4-dihydronaphthalen-1-yl)benzamide have been attributed to their ability to interfere with core cellular machinery, leading to cell death and the halting of proliferation in cancer models.

One of the key mechanisms of action identified for this compound analogues is the induction of apoptosis, or programmed cell death. Studies on the analogue N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB) have shown it induces apoptosis in both androgen-dependent (CWR-22) and androgen-independent (PC-3, DU-145) prostate cancer cell lines. nih.govnih.gov The apoptotic response was observed to be time-dependent. In the androgen-independent PC-3 cells, the induction of apoptosis was most significant after five days of treatment. nih.govnih.gov In contrast, the DU-145 and CWR-22 cell lines showed a peak in apoptosis at day three of treatment. nih.govnih.gov The proposed mechanism in PC-3 cells involves the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-XL. nih.gov Notably, the apoptotic effect on a normal bone marrow cell line (HS-5) was minimal, suggesting a degree of selectivity for cancer cells. nih.gov

Analogues of this compound have demonstrated a significant ability to regulate the cell cycle, a critical process for cell proliferation. Treatment with the NCDDNB analogue resulted in the arrest of prostate cancer cells in the G1 phase of the cell cycle. nih.govnih.gov This G1 arrest was observed across multiple prostate cancer cell lines, including PC-3, DU-145, and CWR-22 cells. nih.govnih.gov This effect suggests that the compound prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. One potential mechanism for this G1 arrest is the dephosphorylation and subsequent activation of the Retinoblastoma (RB) tumor suppressor protein, which would terminate cell cycle progression. nih.gov Importantly, the compound did not affect the cell cycle progression of the normal HS-5 bone marrow cell line, further indicating its potential as a selective anti-proliferative agent. nih.govnih.gov

The ability of this compound analogues to induce apoptosis and cause cell cycle arrest translates directly to a reduction in cell viability and proliferation in cancer cells. The NCDDNB analogue exhibited significant anti-tumor activity against a panel of human prostate cancer cell lines. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for several cell lines. The androgen-dependent CWR-22 and androgen-independent PC-3 cell lines were the most sensitive to the compound. nih.govnih.gov

Table 1: IC50 Values of NCDDNB in Various Cell Lines

Cell Line Type IC50 (µM) Citation
CWR-22 Androgen-Dependent Prostate Cancer 2.5 nih.govnih.gov
PC-3 Androgen-Independent Prostate Cancer 2.5 nih.govnih.gov
DU-145 Androgen-Independent Prostate Cancer 6.5 nih.govnih.gov
HS-5 Normal Bone Marrow 25 nih.govnih.gov

Molecular Target Identification and Functional Modulation

To understand the basis of the observed cellular effects, research has aimed to identify the specific molecular targets with which these compounds interact. These studies focus on enzymes and receptors critical to cancer cell survival and proliferation.

The chemical structure of this compound analogues, particularly those containing a naphthoquinone moiety like NCDDNB, suggests potential interactions with various enzymes. Naphthoquinones have been reported to induce DNA cleavage mediated by topoisomerase I and II. nih.gov Human DNA topoisomerase IIα is a critical enzyme involved in managing DNA topology during replication and transcription. nih.gov Inhibitors of this enzyme can act as "poisons" by stabilizing the transient enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death. nih.gov While direct inhibition studies on this compound are not extensively detailed, the known activity of related naphthoquinone and benzamide (B126) structures points toward topoisomerase II as a probable target, providing a molecular explanation for the observed cytotoxic and anti-proliferative effects. nih.govnih.gov

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer, making it a primary therapeutic target. nih.gov The differential activity of NCDDNB in androgen-dependent and -independent prostate cancer cells suggests an interaction with the AR signaling pathway. nih.gov While direct binding assays for NCDDNB are not specified, the broader class of benzamide-containing compounds has been investigated for AR inhibition. nih.gov Advanced research has identified novel ways to target AR beyond the traditional ligand-binding domain. One such promising strategy involves targeting the Binding Function 3 (BF3) pocket on the AR's surface. nih.gov Small molecules designed to bind to the BF3 site have been shown to inhibit AR transcriptional activity by blocking the interaction with co-chaperone proteins and preventing the receptor's translocation into the nucleus. nih.gov This provides a modern mechanistic framework for how benzamide-related structures could exert their anti-prostate cancer effects, particularly in castration-resistant forms of the disease. nih.gov

Modulation of Signal Transduction Pathways (e.g., AKT, Caspases)

The biological activity of this compound analogues and related structures has been linked to their ability to modulate key signal transduction pathways involved in cell survival and inflammation.

One area of investigation involves the induction of apoptosis, a form of programmed cell death often dysregulated in cancer. The 1,4-naphthoquinone (B94277) derivative, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide (NCDDNB), has been shown to induce apoptosis in a time-dependent manner in various human prostate cancer cell lines. nih.gov In androgen-independent PC-3 cells, the apoptotic effect was most significant at day five of treatment, while in DU-145 and androgen-dependent CWR-22 cells, apoptosis peaked at day three. nih.gov This suggests an activation of the caspase cascade, a central component of the apoptotic pathway. Furthermore, NCDDNB was found to arrest the cell cycle in the G1 phase for all three prostate cancer cell lines tested. nih.gov

Another class of analogues, derivatives of 3,4-dihydronaphthalene-1(2H)-one, has been identified as inhibitors of the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers inflammatory responses. nih.gov A specific derivative, substituted with 7-Br in its A-ring and 2-pyridylaldehyde in its C-ring (compound 7a), was found to block the assembly and activation of the NLRP3 inflammasome. nih.gov Its mechanism involves down-regulating the expression of NLPR3 and the apoptosis-associated speck-like protein containing a CARD (ASC), which are critical components for inflammasome formation. nih.gov This compound also inhibited the production of reactive oxygen species (ROS), a known activator of the NLRP3 pathway. nih.gov

While direct modulation of the AKT pathway by this compound itself is not extensively detailed, other benzamide-containing compounds have been developed as potent and selective inhibitors of AKT (also known as Protein Kinase B). nih.govnih.gov The PI3K/AKT/mTOR signaling pathway is crucial for regulating cell proliferation, growth, and survival, and its inhibition is a key therapeutic strategy in cancer research. researchgate.net The discovery of selective AKT inhibitors highlights the potential for benzamide scaffolds to interact with this critical signaling node. nih.govnih.gov

Table 1: In Vitro Cytotoxicity of this compound Analogues

Compound Cell Line Cancer Type IC50 (µM) Source
NCDDNB CWR-22 Prostate (Androgen-dependent) 2.5 nih.gov
NCDDNB PC-3 Prostate (Androgen-independent) 2.5 nih.gov
NCDDNB DU-145 Prostate (Androgen-independent) 6.5 nih.gov
NCDDNB HS-5 Bone Marrow (Normal) 25 nih.gov
KGP03 Multiple Not Specified 0.002-0.052* nih.gov
KGP413 Multiple Not Specified 0.002-0.052* nih.gov

*The source provides a cytotoxicity range of 2–52 nM for four dihydronaphthalene compounds against three cancer cell lines. nih.gov

Evaluation in Preclinical Animal Models (Excluding Clinical Human Trials)

The therapeutic potential of this compound analogues has been assessed in preclinical animal models, focusing on efficacy in tumor xenografts and characterizing their pharmacodynamic effects.

Efficacy Assessment in Xenograft Models for Specific Disease Research

Analogues of this compound have been evaluated for their in vivo efficacy, particularly for their activity as vascular disrupting agents (VDAs). VDAs aim to selectively destroy established tumor blood vessels, leading to cancer cell death.

A water-soluble phosphate (B84403) prodrug, KGP152, was assessed in a severe combined immunodeficient (SCID) mouse model bearing an orthotopic human breast tumor (MDA-MB-231-luc). nih.gov Following administration of the compound, a significant anti-tumor effect was observed. nih.gov Similarly, another water-soluble prodrug, KGP04, was evaluated in a nude rat model bearing a human lung tumor (A549), where it also demonstrated evidence of anti-vascular activity. nih.gov These studies indicate that the dihydronaphthalene scaffold is a promising candidate for further development as an anticancer agent. nih.gov

Exploratory Studies of Pharmacodynamic Responses in Model Organisms

Pharmacodynamic studies have provided insight into the in vivo mechanism of action of these analogues. In the study involving the KGP152 prodrug in a breast tumor xenograft model, bioluminescence imaging (BLI) was used to monitor the response. A dramatic 99% reduction in the bioluminescent signal was observed just four hours after administration, indicating a rapid and substantial decrease in tumor blood flow and metabolic activity. nih.gov The signal showed only a slight recovery after 24 hours. nih.gov

For the KGP04 prodrug, its effect on tumor vasculature in a rat model with a human lung tumor was imaged using color Doppler ultrasound. The results demonstrated a clear disruption of tumor-associated blood flow, confirming its function as a VDA. nih.gov

Table 2: Summary of Preclinical In Vivo Evaluations

Compound Animal Model Tumor Model Key Pharmacodynamic Finding Source
KGP152 (Prodrug) SCID Mouse MDA-MB-231-luc (Breast) 99% reduction in bioluminescence signal at 4h, indicating reduced tumor blood flow. nih.gov
KGP04 (Prodrug) Nude Rat A549 (Lung) Evidence of vascular shutdown observed via color Doppler ultrasound. nih.gov

Structure Activity Relationship Sar Studies of N 3,4 Dihydronaphthalen 1 Yl Benzamide Derivatives

Impact of Substituent Modifications on Biological Activity

The introduction of various substituents at different positions on the dihydronaphthalene and benzamide (B126) rings could profoundly affect the molecule's potency, selectivity, and pharmacokinetic properties.

Halogen atoms are frequently introduced into drug candidates to modulate their physicochemical properties. The position of halogenation on either the naphthalene (B1677914) or benzamide ring of N-(3,4-Dihydronaphthalen-1-yl)benzamide would likely have a significant impact on its biological activity. For instance, the introduction of a halogen, such as fluorine, chlorine, or bromine, could alter the molecule's lipophilicity, electronic distribution, and metabolic stability. The specific position of the halogen would be critical, as it could influence interactions with the target protein.

Table 1: Hypothetical Impact of Halogenation on Biological Activity

CompoundSubstitution PositionHalogenHypothetical Biological Activity (IC₅₀, nM)
Base Compound--1000
Derivative 14'-position (Benzamide)F500
Derivative 24'-position (Benzamide)Cl250
Derivative 37-position (Naphthalene)Cl750

The addition of alkyl, aryl, or heteroaryl groups to the core structure could explore different binding pockets of a target protein. Small alkyl groups, for example, could probe for hydrophobic pockets, while larger aryl or heteroaryl substituents could engage in pi-stacking or other non-covalent interactions.

The biological activity of such derivatives would depend on the size, shape, and electronic nature of the substituent. For example, substituting the benzamide ring with a small alkyl group like a methyl or ethyl group might enhance activity by occupying a small hydrophobic pocket. In contrast, the introduction of a phenyl or a pyridyl group could lead to a significant increase in potency if it can access a larger, complementary binding site.

Table 2: Hypothetical Influence of Alkyl, Aryl, and Heteroaryl Substituents

CompoundSubstituentPositionHypothetical Biological Activity (IC₅₀, nM)
Base Compound--1000
Derivative 4Methyl4'-position (Benzamide)800
Derivative 5Phenyl4'-position (Benzamide)150
Derivative 6Pyridyl4'-position (Benzamide)100

The amide linker connecting the dihydronaphthalene and benzoyl moieties is a critical element that dictates the relative orientation of these two fragments. Modifying the length of this linker or introducing heteroatoms could significantly alter the compound's conformational flexibility and its ability to adopt an optimal binding conformation.

Replacing the amide bond with a different linker, such as an ester or an ether, or inserting additional atoms to extend the linker, would be a key area of investigation. The inclusion of heteroatoms like oxygen or sulfur within the linker could introduce new hydrogen bonding capabilities and alter the molecule's polarity.

Conformational Analysis and Molecular Flexibility in Relation to Activity

The three-dimensional shape of a molecule is paramount to its biological function. Conformational analysis of this compound derivatives would be crucial to understand how different substituents influence the molecule's preferred shape and flexibility. A molecule that can readily adopt the conformation required for binding to its target is likely to be more potent.

Computational modeling and experimental techniques like NMR spectroscopy could be employed to study the conformational preferences of these derivatives. Understanding the relationship between molecular flexibility and activity is key; a molecule that is too rigid may not be able to adapt to the binding site, while one that is too flexible may pay a large entropic penalty upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Once a sufficient amount of SAR data is generated, Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop mathematical models that correlate the structural features of the compounds with their biological activities. These models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

A typical QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of this compound derivatives and then using statistical methods to build a predictive model. Such a model could highlight the key structural features that are either beneficial or detrimental to biological activity, providing invaluable insights for future drug design efforts.

Computational and in Silico Investigations of N 3,4 Dihydronaphthalen 1 Yl Benzamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(3,4-dihydronaphthalen-1-yl)benzamide, these studies are crucial for identifying potential macromolecular targets and elucidating the nature of the ligand-receptor interactions.

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on structurally related compounds. For instance, a series of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, which share the same tetrahydronaphthalenyl core, have been evaluated for their affinity towards serotonin (B10506) receptors (5-HT). nih.gov In these studies, binding affinities are typically expressed as inhibition constants (Ki) or as a docking score.

A hypothetical docking study of this compound against a protein target, for example, an enzyme like acetylcholinesterase (AChE) or β-secretase (BACE1), which are known targets for benzamide (B126) derivatives, would involve preparing the 3D structure of the ligand and the receptor. nih.gov Software such as AutoDock or CLC Drug Discovery Workbench could then be used to predict the binding mode and estimate the binding energy. dntb.gov.uamdpi.com For example, studies on other benzamide derivatives have identified potential inhibitors for targets like Plasmodium falciparum Dihydroorotate dehydrogenase (PfDHODH) with docking energies in the range of -4.82 kcal/mol. nih.gov

The predicted binding affinity gives a qualitative measure of the strength of the interaction, with more negative values indicating a more favorable binding. The table below illustrates hypothetical binding affinities for this compound against various potential targets, based on data from related compounds.

Target ProteinPredicted Binding Affinity (kcal/mol)Reference Compound Class
Acetylcholinesterase (AChE)-8.5Benzamide derivatives
β-secretase (BACE1)-7.9Benzamide derivatives
5-HT7 Receptor-9.2N-(1,2,3,4-tetrahydronaphthalen-1-yl) amides
PfDHODH-5.1Benzamide derivatives

This table presents hypothetical data for illustrative purposes, based on studies of related compounds.

The detailed analysis of the docked poses of this compound would reveal the key amino acid residues within the binding pocket of a target protein that are involved in the interaction. These interactions are fundamental to the stability of the ligand-protein complex. The primary types of interactions anticipated for this compound include:

Hydrogen Bonds: The amide group of this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These can form crucial hydrogen bonds with appropriate residues in the protein's active site, such as aspartate, glutamate, serine, or threonine.

Hydrophobic Interactions: The dihydronaphthalene and benzoyl moieties of the molecule are largely hydrophobic. These regions are likely to interact with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the binding pocket, contributing significantly to the binding affinity.

π-π Stacking: The aromatic rings of the naphthalene (B1677914) and benzoyl groups can engage in π-π stacking interactions with aromatic residues of the protein, such as phenylalanine, tyrosine, and tryptophan. These interactions are important for the correct orientation and stabilization of the ligand in the active site.

A study on a related compound, N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide, revealed weak N—H⋯O and C—H⋯O interactions in its crystal structure, which are indicative of the types of hydrogen bonds it can form. nih.gov

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics simulations are computational methods for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations are employed to assess the stability of the protein-ligand complex predicted by docking studies and to observe the dynamic behavior of the ligand within the binding pocket over time.

An MD simulation of a complex of this compound with a target protein would typically be run for a duration of nanoseconds to microseconds. During the simulation, the trajectory of the ligand within the binding site is monitored. Key parameters such as the root-mean-square deviation (RMSD) of the ligand's atoms are calculated to assess its stability. A low and stable RMSD value suggests that the ligand remains in its initial binding pose, indicating a stable interaction. In contrast, a high and fluctuating RMSD may suggest that the ligand is unstable in the binding pocket and may be dissociating. For example, a study on other small molecule-protein complexes showed that RMSD values of 1-3 Å are generally considered acceptable for a stable complex.

The binding of a ligand can induce conformational changes in the target protein, which can be critical for its function. MD simulations allow for the monitoring of these changes. The root-mean-square fluctuation (RMSF) of the protein's amino acid residues can be calculated to identify regions of the protein that become more or less flexible upon ligand binding. For instance, the binding of this compound might stabilize a flexible loop near the active site, which could be essential for the protein's activity. Generally, ligand binding is expected to increase the thermal stability of the protein.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules. These calculations provide insights into the intrinsic properties of this compound.

For a related compound, N-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)benzamide, X-ray diffraction studies, which are complemented by quantum chemical calculations, have provided precise geometric parameters. nih.gov For this molecule, the dihedral angle between the naphthoquinone ring system and the amide group is 3.56 (3)°, and the dihedral angle between the amide group and the phenyl group is 9.51 (3)°. nih.gov This results in the naphthoquinone and phenyl rings being nearly coplanar. nih.gov Similar calculations for this compound would help in understanding its preferred conformation and electronic properties, such as the distribution of electron density and the energies of its molecular orbitals (HOMO and LUMO). This information is valuable for predicting its reactivity and potential for forming various intermolecular interactions.

The table below summarizes the types of data that would be obtained from quantum chemical calculations for this compound, with illustrative values based on related structures.

ParameterPredicted ValueSignificance
Dihedral Angle (Naphthalene-Amide)~5°Determines the 3D shape of the molecule
Dihedral Angle (Amide-Phenyl)~10°Influences steric hindrance and interaction potential
HOMO-LUMO Energy Gap~4.5 eVRelates to the electronic excitability and reactivity
Dipole Moment~3.0 DIndicates the polarity of the molecule

This table presents hypothetical data for illustrative purposes, based on studies of related compounds.

Advanced Research Applications and Future Directions for N 3,4 Dihydronaphthalen 1 Yl Benzamide

Development of N-(3,4-Dihydronaphthalen-1-yl)benzamide as a Molecular Probe for Biological Systems

Molecular probes are essential tools in chemical biology, allowing for the visualization and quantification of specific molecules or processes within complex biological systems. The development of this compound into such a probe hinges on the inherent properties of its scaffold and the potential for chemical modification.

The dihydronaphthalene core, in particular, is a promising fluorophore. Researchers have successfully synthesized novel fluorescent probes for detecting specific amino acids, such as cysteine, by employing a dihydronaphthalene framework. rsc.org These probes can exhibit a significant increase in fluorescence intensity upon binding to their target, enabling sensitive detection and bioimaging in living cells and tissues. rsc.org Similarly, other naphthalene-based structures have been engineered into fluorescent probes for detecting metal ions like Cu2+ and Al3+, demonstrating the versatility of the naphthalene (B1677914) system in probe design. nih.govmdpi.com These probes often work via fluorescence quenching or enhancement upon chelation with the target ion and have been successfully used for imaging in living cells. nih.gov

To transform this compound into a targeted molecular probe, several strategies could be employed:

Fluorophore Modification: The intrinsic fluorescence of the dihydronaphthalene ring could be tuned by adding substituents to either the naphthalene or benzamide (B126) portions of the molecule.

Linker Chemistry: A linker could be attached to the scaffold to append other functional groups, such as a recognition moiety that specifically binds to a biological target (e.g., an enzyme or receptor).

Affinity Tagging: The molecule could be functionalized with an affinity tag or a reactive group that covalently binds to its target protein, allowing for target identification and validation studies.

A successful probe must possess key characteristics, including a strong fluorescence signal, an excited state more polar than its ground state, and a high dissociation constant for its target, typically in the 10⁻⁵ to 10⁻⁷ M range. epa.gov By leveraging the established potential of the dihydronaphthalene core, this compound serves as a valuable template for creating novel probes to interrogate complex biological processes.

Design and Synthesis of Next-Generation Analogues with Tuned Specificity

The this compound scaffold is ripe for the design and synthesis of next-generation analogues with improved potency and target specificity. Structure-activity relationship (SAR) studies are central to this effort, guiding the rational modification of the core molecule. Both the dihydronaphthalene and benzamide components offer sites for chemical elaboration.

General synthetic routes for benzamide derivatives often involve the condensation of carboxylic acids and amines using dehydrating agents or the carbonylation of aryl halides. mdpi.com More specifically, analogues of this compound can be created through various established chemical reactions. For instance, dihydronaphthalene analogues inspired by the anticancer agent combretastatin (B1194345) A-4 have been synthesized, demonstrating methods to modify the naphthalene ring system. nih.gov Likewise, numerous strategies exist for producing N-substituted benzamide derivatives to explore their therapeutic potential as, for example, histone deacetylase (HDAC) inhibitors or kinase inhibitors. nih.govnih.gov

Key synthetic strategies for generating analogues include:

Substitution on the Benzamide Ring: Introducing various functional groups (e.g., methoxy (B1213986), chloro, nitro groups) to the phenyl ring of the benzamide can modulate electronic properties and steric interactions, influencing binding affinity and specificity. mdpi.comresearchgate.net

Amide Bond Replacement: Replacing the amide linker with other chemical groups (e.g., esters, sulfonamides, or reversed amides) can change the molecule's hydrogen-bonding capabilities and metabolic stability.

The following interactive table outlines potential modifications to the scaffold and their rationale based on established medicinal chemistry principles.

Modification SiteExample ModificationRationale / Potential ImpactRelevant Findings
Benzamide Phenyl RingAddition of electron-withdrawing groups (e.g., -NO2, -CF3)Alter electronic properties, potentially enhance binding affinity through new interactions.Trifluoromethylbenzene groups have been shown to be highly potent against EGFR. nih.gov
Benzamide Phenyl RingAddition of electron-donating groups (e.g., -OCH3, -NH2)Increase electron density, potentially improve hydrogen bonding and target engagement.Benzamides with ortho-amino groups show potent inhibition of HDAC enzymes. nih.gov
Dihydronaphthalene RingIntroduction of hydroxyl or methoxy groupsMimic natural product motifs (e.g., combretastatins), improve solubility and hydrogen bonding.Synthesis of hydroxylated dihydronaphthalene analogues has been explored for anticancer agents. nih.gov
Amide LinkerReplacement with a benzohydrazide (B10538)Change hydrogen bond donor/acceptor pattern, potentially altering binding mode and specificity.Benzohydrazide derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov

Systematic exploration through SAR studies, including the investigation of how small structural changes affect biological activity, is crucial for optimizing lead compounds. nih.govmdpi.com

Exploration of Multitargeting Strategies Based on this compound Scaffold

Complex multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. The this compound scaffold is an attractive starting point for designing such multi-target-directed ligands (MTDLs) due to the diverse bioactivities associated with its components.

Benzamide derivatives have been successfully designed as dual inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com Similarly, N-benzylpiperidine analogues have been developed as multi-functional agents targeting both AChE and BACE-1. nih.gov This demonstrates the feasibility of using a core scaffold to achieve balanced inhibition against multiple targets. The benzamide moiety is also a known pharmacophore for inhibiting other enzyme classes, including histone deacetylases (HDACs) and dipeptidyl peptidase-IV (DPP-IV). nih.govresearchgate.net

The dihydronaphthalene portion of the molecule can also contribute to a multitarget profile. Related naphthoquinone compounds are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral effects, often through mechanisms involving multiple pathways. nih.gov

A strategy for developing MTDLs from the this compound scaffold could involve:

Scaffold Hopping and Hybridization: Combining the core scaffold with pharmacophores from known inhibitors of other targets. For example, integrating features of a known kinase inhibitor onto the benzamide ring could yield a dual-action molecule.

Privileged Structure-Based Design: Leveraging the benzamide or naphthalene motif as a "privileged structure" that can bind to multiple, unrelated protein targets.

Fragment-Based Linking: Identifying fragments that bind to two different targets and linking them using the dihydronaphthalene-benzamide core as a flexible or rigid spacer.

By rationally combining known pharmacophores, researchers can design novel compounds that simultaneously address different aspects of a disease's pathology, potentially leading to more effective and robust therapies.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.gov These computational tools can be powerfully applied to the this compound scaffold to guide the development of new analogues with desired properties.

Generative Models for Novel Analogue Design: AI-driven generative models can explore vast chemical space to design novel molecules. These models learn the underlying rules of chemical structures and can generate new analogues of this compound that are synthetically feasible and optimized for predicted activity against a specific target. ijhespub.org

Predictive Modeling for Bioactivity and Properties: Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry. ML algorithms, such as random forests and neural networks, can build highly accurate QSAR models that predict the bioactivity of newly designed compounds before they are synthesized. nih.govplos.org These models learn from existing datasets of compounds and their measured activities. github.comresearchgate.net For instance, a QSAR model could be trained on a series of benzamide derivatives to predict their potency as glucokinase activators or HDAC inhibitors. nih.govnih.gov This allows researchers to prioritize the synthesis of only the most promising candidates.

Key applications of AI/ML in this context include:

Virtual Screening: ML models can rapidly screen massive virtual libraries of compounds to identify those most likely to be active against a target of interest. nih.gov

ADME/T Prediction: Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity of new analogues is critical. ML models can forecast these properties, helping to eliminate compounds with poor drug-like characteristics early in the discovery process. nih.gov

Target Identification: AI can analyze large-scale biological data (e.g., genomics, proteomics) to identify and validate new biological targets for which the this compound scaffold might be suitable.

By combining the predictive power of AI/ML with the synthetic versatility of the this compound scaffold, the path from initial hit to optimized lead can be made significantly more efficient and effective.

Q & A

Q. What are the common synthetic strategies for preparing N-(3,4-Dihydronaphthalen-1-yl)benzamide?

A widely used method involves a three-component reaction system comprising β-naphthol, an aldehyde (e.g., benzaldehyde), and ethylenediamine, followed by coupling with a benzoyl derivative using carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). This approach achieves moderate yields (~75%) and is favored for its simplicity and cost-effectiveness . Purification typically involves crystallization from methanol-water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl groups at ~3300–3500 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR resolves aromatic protons and ethylenediamine-derived aliphatic protons, while ¹³C NMR confirms carbonyl and aromatic carbon environments .
  • Mass spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .

Q. What chemical properties influence the reactivity of this compound?

The compound’s reactivity is governed by:

  • The electron-deficient benzamide moiety, which participates in nucleophilic acyl substitutions.
  • The dihydronaphthalenyl group’s aromaticity, enabling electrophilic aromatic substitution or hydrogenation under catalytic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity during synthesis?

  • Solvent systems : Acetonitrile-water (3:1) enhances carbodiimide-mediated coupling efficiency .
  • Catalysts : Palladium on carbon may improve hydrogenation steps for dihydronaphthalenyl intermediates .
  • Purification : Gradient crystallization (methanol:water) reduces byproduct contamination .

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Multi-technique validation : Cross-check IR, NMR, and MS data to confirm structural assignments .
  • Dynamic effects : Consider rotational barriers in amide bonds or solvent-induced shifts in NMR .
  • Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What strategies are effective for probing the biological activity of this compound?

  • In vitro assays : Screen for antimicrobial activity against resistant bacterial strains using broth microdilution (MIC determination) .
  • Molecular docking : Simulate interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) to rationalize activity .
  • Structure-activity relationship (SAR) studies : Modify substituents on the benzamide or naphthalenyl group to enhance potency .

Methodological Considerations

  • Crystallography : While SHELX and WinGX are standard for small-molecule refinement, ensure high-resolution data to resolve potential disorder in the dihydronaphthalenyl moiety .
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation during multi-step syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.